N-{4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-{4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is an intriguing compound featuring complex aromatic structures, multiple functional groups, and potential for various applications. Its structure includes a trifluoromethylated pyrazole, a sulfonamide group, and a benzodioxine ring, all contributing to its unique properties.
Properties
IUPAC Name |
N-[4-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3O4S/c25-24(26,27)23-15-20(16-4-2-1-3-5-16)30(28-23)18-8-6-17(7-9-18)29-35(31,32)19-10-11-21-22(14-19)34-13-12-33-21/h1-11,14-15,29H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOAEQJJNFZNEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)N4C(=CC(=N4)C(F)(F)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis. A common approach might start with the formation of the pyrazole ring, followed by the introduction of the phenyl and trifluoromethyl groups under specific conditions such as acid or base catalysis. The final steps would involve the assembly of the benzodioxine and the sulfonamide groups through coupling reactions and sulfonation processes. Precise control of temperature, solvent, and catalysts is crucial at each step to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production would likely employ more efficient and scalable methods, such as continuous flow reactors. These enable better control over reaction conditions and product consistency. Additionally, the use of green chemistry principles to minimize waste and environmental impact would be emphasized.
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo a variety of chemical reactions:
Oxidation: : Potential oxidation at the pyrazole ring or the benzodioxine group.
Reduction: : Possible reduction of the sulfonamide group.
Substitution: : Electrophilic or nucleophilic substitution, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate under acidic conditions.
Reduction: : Employing reducing agents such as lithium aluminum hydride.
Substitution: : Conditions could vary, but often involve polar solvents and either acidic or basic environments to facilitate the reactions.
Major Products Formed
Depending on the reaction conditions, major products might include various derivatives where functional groups are modified or replaced, leading to new compounds with potentially enhanced or different properties.
Scientific Research Applications
Chemistry
The compound can serve as a building block in organic synthesis for creating more complex molecules, including pharmaceuticals, agrochemicals, and functional materials.
Biology and Medicine
In biology and medicine, it may be explored for its potential as a drug candidate, given its structural complexity and ability to interact with biological targets. Research could focus on its efficacy and safety as an inhibitor or modulator of specific enzymes or receptors.
Industry
In the industrial sector, it might find uses in the development of advanced materials, such as polymers with unique mechanical or thermal properties, or as a specialized reagent in chemical manufacturing processes.
Mechanism of Action
The exact mechanism of action would depend on its application. In a pharmacological context, the compound might interact with enzymes or receptors through its sulfonamide and trifluoromethyl groups, potentially inhibiting or modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and electronic effects provided by the functional groups.
Comparison with Similar Compounds
When compared to other compounds with similar structures, such as sulfonamides with trifluoromethyl groups or benzodioxines, N-{4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide stands out due to its combined structural features. This combination could lead to unique biological activity or material properties not seen in its individual components or other analogs.
List of Similar Compounds
Benzodioxine Derivatives: : Compounds like 2,3-dihydro-1,4-benzodioxine with different substituents.
Trifluoromethylated Pyrazoles: : Such as 5-phenyl-3-(trifluoromethyl)-1H-pyrazole derivatives.
Sulfonamide Compounds: : Including various N-aryl sulfonamides with different functional groups.
There you have it, a deep dive into this fascinating compound! Anything specific you’d like to explore next?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
